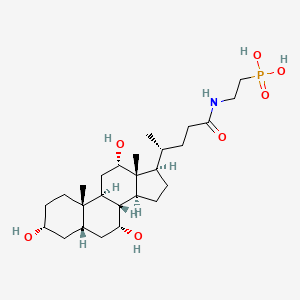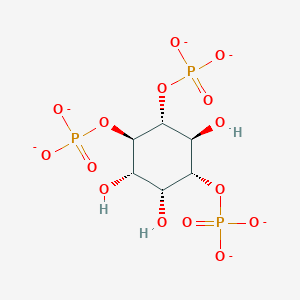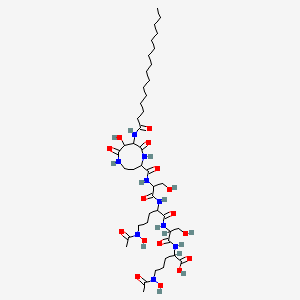
Ciliatocholic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phosphonoethyl)cholamide is the N-(2-phosphoethyl0amide of cholic acid. It derives from a cholic acid and a (2-aminoethyl)phosphonic acid.
Scientific Research Applications
Microfluidic Manipulation with Artificial/Bioinspired Cilia
Artificial cilia, inspired by biological cilia, have been developed to create pumping and mixing in microfluidic devices. These microscopic actuators are capable of generating flow and mixing in microfluidic environments, making them relevant for lab-on-a-chip applications and illustrating the successful adaptation of biological systems for scientific research and technological applications (Toonder & Onck, 2013).
Economic Significance of Ciliates
Ciliates, related to daily human life, have important socio-economic value in scientific research. They are utilized in monitoring and purifying water quality, promoting the balance of ecosystems, and serving as materials for genetic research. This highlights the diverse applications of ciliates in scientific and economic contexts (Zhang, 2009).
Ciliary Muscle Cells Research
Research involving ciliary muscle cells, specifically examining the transcription of mRNA for matrix metalloproteinases in response to latanoprost acid, contributes to our understanding of ocular physiology and potential therapeutic interventions (Weinreb & Lindsey, 2002).
The Protozoan Tetrahymena as a Cellular Model
The protozoan Tetrahymena, a unicellular eukaryotic organism, serves as an alternative to animal experimentation in biological research. Its ease of handling and contribution to understanding mechanisms in higher organisms, including mammals, exemplify its value in laboratory studies (Mar et al., 2019).
Phenolic and Volatile Compounds in Elsholtzia Ciliata
Research on Elsholtzia ciliata has identified various phenolic and volatile compounds, contributing to the understanding of its chemical properties and potential applications in medicinal and industrial contexts (Pudžiuvelytė et al., 2018).
Protective Effects of Veronica Ciliata
Studies on Veronica ciliata highlight its protective effects against liver injury, revealing its therapeutic potential in treating liver diseases and emphasizing the importance of botanical studies in medical research (Hua et al., 2020).
Unraveling Ciliary Interaction Networks
Research focusing on the composition and dynamics of ciliary protein interaction networks provides insights into ciliopathies, diseases caused by disruption of proteins localized to cilia. This enhances our understanding of the pathogenic mechanisms underlying these conditions (van Reeuwijk et al., 2011).
Bioactive Compounds in Bergenia Ciliata
The isolation of bioactive compounds from Bergenia ciliata and their evaluation for antioxidant and anticholinesterase potential contribute to the exploration of new plant-based treatments for oxidative stress and neurological disorders (Zafar et al., 2019).
Phylogeny of Trichostome Ciliates
The study of the SSrRNA genes of ciliates in the Yakut horse offers insights into the evolution and classification of these organisms, informing broader biological and evolutionary research (Strüder-Kypke et al., 2007).
Microscopic Artificial Cilia Research
Advancements in artificial cilia research, inspired by biological cilia, present potential applications in microfluidic devices, anti-biofouling, and flow sensing, showcasing the intersection of biology and technology (Islam et al., 2022).
properties
CAS RN |
13222-48-5 |
|---|---|
Molecular Formula |
C26H46NO7P |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C26H46NO7P/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H2,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 |
InChI Key |
BGUPNWPPECTFDP-HZAMXZRMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCP(=O)(O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCC(=O)NCCP(=O)(O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCCP(=O)(O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
synonyms |
ciliatocholic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-7-aza-5-azoniatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine](/img/structure/B1258912.png)
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)


![N-butyl-2-[5-[4-[(8S,9R,13S,14S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-11-yl]phenoxy]pentylsulfanyl]-N-methylacetamide](/img/structure/B1258919.png)
![(5S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-1,2,3,4,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-5,17-diol](/img/structure/B1258921.png)

![(11S,12Z,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1258924.png)
![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)




![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)